2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide
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Description
2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antimicrobial Activities
Research on compounds with similar structural features, including derivatives of thiazolo[4,5-d]pyridazine, has demonstrated significant antioxidant and antimicrobial activities. For instance, Ahmad et al. (2010, 2012) synthesized N'-arylmethylidene derivatives and N-substituted benzyl/phenyl derivatives that showed moderate to significant antioxidant activities and potential as templates for developing biologically active compounds (Ahmad et al., 2010), (Ahmad et al., 2012). These activities suggest that compounds with similar structural frameworks could be explored for their potential in protecting against oxidative stress and bacterial infections.
Synthesis of Heterocyclic Derivatives
The synthesis of novel heterocyclic compounds based on the thiazolo[4,5-d]pyridazine scaffold has been a subject of interest due to their potential biological activities. Faidallah et al. (2013) reported the synthesis of isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines with promising antimicrobial properties, highlighting the structural versatility and potential applications of these compounds in developing new antimicrobial agents (Faidallah et al., 2013).
Properties
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-10(2)20-15(24)9-23-19(25)17-18(28-11(3)21-17)16(22-23)12-6-7-13(26-4)14(8-12)27-5/h6-8,10H,9H2,1-5H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPBIRYKWYWHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC(C)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.